



Application of Enfuvirtide (T-20) in HIV-1 Viral Entry Assays

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Compound of Interest		
Compound Name:	HIV-1 inhibitor-15	
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Introduction

Enfuvirtide (also known as T-20) is a potent antiretroviral drug and the first clinically approved agent in the class of HIV-1 fusion inhibitors.[1][2] It is a 36-amino acid synthetic peptide that corresponds to a segment of the C-terminal heptad repeat (HR2) of the HIV-1 transmembrane glycoprotein gp41.[3][4] The entry of HIV-1 into a host cell is a complex process mediated by the viral envelope glycoproteins gp120 and gp41. This process involves the binding of gp120 to the CD4 receptor and a coreceptor (CCR5 or CXCR4) on the target cell surface, which triggers conformational changes in gp41. These changes lead to the insertion of the gp41 fusion peptide into the host cell membrane and the subsequent formation of a six-helix bundle, which brings the viral and cellular membranes into close proximity, facilitating fusion and viral entry.[5] [6] Enfuvirtide's mechanism of action involves binding to the N-terminal heptad repeat (HR1) of gp41, thereby preventing the formation of the six-helix bundle and blocking the fusion of the viral and cellular membranes.[3][7][8] This application note provides detailed protocols for utilizing Enfuvirtide in key viral entry assays to assess its inhibitory activity and to study the mechanisms of HIV-1 fusion.

Data Presentation

The inhibitory activity of Enfuvirtide is typically quantified by its 50% inhibitory concentration (IC50), while its cytotoxicity is measured by the 50% cytotoxic concentration (CC50). The







selectivity index (SI), calculated as the ratio of CC50 to IC50, is a crucial parameter for evaluating the therapeutic potential of an antiviral compound.[9]

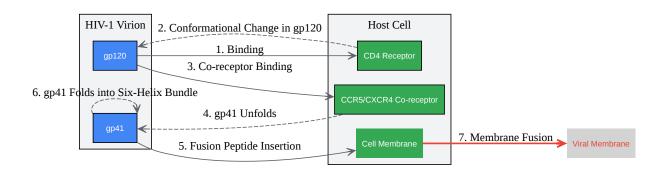


Assay Type	HIV-1 Strain/Vari ant	Cell Line	IC50 (nM)	CC50 (μM)	Selectivity Index (SI)	Reference
Cell-Cell Fusion	HIV-1 HXB2	-	24.17	>100	>4137	[3]
Single- Cycle Entry	HIV-1 NL4- 3	-	9.41	>100	>10627	[3]
Single- Cycle Entry	HIV-1 JRCSF	-	5.19	>100	>19268	[3]
Single- Cycle Entry	Wild-Type	-	8.8	Not Reported	Not Reported	[10]
Single- Cycle Entry	N43D mutant (Enfuvirtide -resistant)	-	167.8	Not Reported	Not Reported	[10]
Single- Cycle Entry	HIV-1 IIIB/LAI	СЕМ	3	Not Reported	Not Reported	[11]
Single- Cycle Entry	NL4- 3D36G (T20- sensitive)	-	6-49	Not Reported	Not Reported	[12]
Single- Cycle Entry	NL4- 3(36G)V38 A (T20- resistant)	-	313	Not Reported	Not Reported	[12]
Single- Cycle Entry	NL4- 3(36G)V38 A/N42D (T20- resistant)	-	2,646	Not Reported	Not Reported	[12]
Single- Cycle Entry	NL4- 3(36G)V38	-	9,894	Not Reported	Not Reported	[12]



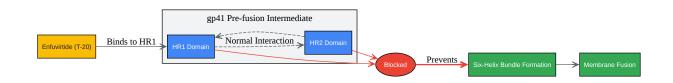
	E/N42S (T20- resistant)					
Antiviral Activity	Primary HIV-1 Isolates	TZM-bl	6-91	>100	>1099- 16667	[13]

Mandatory Visualizations



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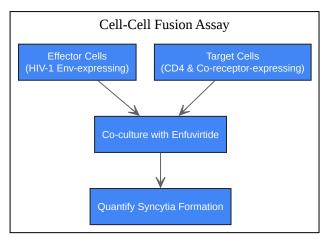
Caption: Overview of the HIV-1 entry and fusion process.

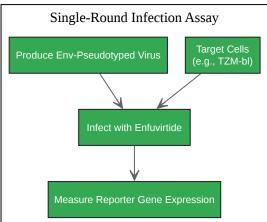


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Caption: Mechanism of action of Enfuvirtide (T-20).







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Caption: Experimental workflows for viral entry assays.

Experimental Protocols Cell-Cell Fusion Assay

This assay measures the ability of Enfuvirtide to inhibit the fusion between cells expressing the HIV-1 envelope glycoproteins and target cells expressing CD4 and the appropriate coreceptors.

Materials:

- Effector cell line (e.g., HEK293T) transiently or stably expressing HIV-1 Env.
- Target cell line (e.g., TZM-bl, SupT1) expressing CD4, CCR5, and/or CXCR4.[11]
- Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
- Enfuvirtide (T-20) stock solution.
- 96-well cell culture plates.



- · Microscope for observing syncytia.
- (Optional) Reporter gene assay system (e.g., luciferase assay system) if using reporter cell lines.

Protocol:

- Cell Preparation:
 - Culture effector and target cells to optimal density.
 - On the day of the assay, harvest cells and resuspend in fresh culture medium to the desired concentration (e.g., 1 x 10⁵ cells/mL).
- Assay Setup:
 - Prepare serial dilutions of Enfuvirtide in culture medium.
 - In a 96-well plate, add the diluted Enfuvirtide to the appropriate wells. Include wells with medium only as a no-drug control.
 - Add target cells to all wells.
 - Add effector cells to the wells to initiate co-culture. The ratio of effector to target cells should be optimized (e.g., 1:1).
- Incubation:
 - Incubate the plate at 37°C in a 5% CO2 incubator for a predetermined time (e.g., 6-24 hours) to allow for cell-cell fusion and syncytia formation.[11]
- Quantification:
 - Microscopic Observation: Count the number of syncytia (large, multinucleated cells) in each well under a microscope. The percent inhibition is calculated relative to the no-drug control.



- Reporter Gene Assay: If using target cells with a reporter gene (e.g., TZM-bl cells with a
 Tat-inducible luciferase gene), lyse the cells and measure the reporter gene activity
 according to the manufacturer's instructions. The percent inhibition is calculated based on
 the reduction in reporter signal.[2]
- Data Analysis:
 - Calculate the IC50 value of Enfuvirtide by plotting the percent inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Single-Round Infection Assay

This assay measures the ability of Enfuvirtide to inhibit the entry of single-round infectious pseudoviruses into target cells.

Materials:

- HEK293T cells for virus production.
- Plasmids: an HIV-1 packaging vector (env-deficient, expressing reporter gene like luciferase or GFP), and an HIV-1 Env-expressing vector.[14][15]
- Transfection reagent.
- Target cell line (e.g., TZM-bl, peripheral blood mononuclear cells PBMCs).[16]
- Enfuvirtide (T-20) stock solution.
- 96-well cell culture plates.
- Luciferase assay system or flow cytometer for GFP detection.

Protocol:

- Production of Env-Pseudotyped Virus:
 - Co-transfect HEK293T cells with the HIV-1 packaging vector and the Env-expressing plasmid using a suitable transfection reagent. [14][15]



- Incubate the cells for 48-72 hours.
- Harvest the cell culture supernatant containing the pseudoviruses.
- Filter the supernatant through a 0.45 μm filter to remove cell debris.
- Determine the virus titer (e.g., by measuring p24 antigen concentration or by a titration assay on target cells).
- · Infection Assay:
 - Seed target cells in a 96-well plate (e.g., 1 x 10⁴ cells/well).[17]
 - Prepare serial dilutions of Enfuvirtide in culture medium.
 - Pre-incubate the pseudovirus with the diluted Enfuvirtide for a specific time (e.g., 1 hour at 37°C).
 - Add the virus-drug mixture to the target cells.
- Incubation:
 - Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours to allow for infection and reporter gene expression.[15][16]
- Quantification:
 - Luciferase Assay: If a luciferase reporter was used, lyse the cells and measure luciferase activity.
 - GFP Detection: If a GFP reporter was used, quantify the percentage of GFP-positive cells by flow cytometry.[10]
- Data Analysis:
 - Calculate the percent inhibition of infection for each Enfuvirtide concentration relative to the no-drug control.



 Determine the IC50 value by plotting the percent inhibition against the log of the drug concentration.

Cytotoxicity Assay

It is essential to assess the cytotoxicity of Enfuvirtide to ensure that the observed antiviral activity is not due to cell death.

Materials:

- The same target cell line used in the viral entry assays.
- Enfuvirtide (T-20) stock solution.
- 96-well cell culture plates.
- Cell viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo).

Protocol:

- · Assay Setup:
 - Seed cells in a 96-well plate at the same density as in the infection assays.
 - Add serial dilutions of Enfuvirtide to the cells. Include wells with medium only as a control.
- Incubation:
 - Incubate the plate for the same duration as the corresponding viral entry assay (e.g., 48-72 hours).
- Measurement of Cell Viability:
 - Add the cell viability reagent to the wells according to the manufacturer's protocol.
 - Measure the signal (e.g., absorbance or luminescence) using a plate reader.
- Data Analysis:



- Calculate the percent cell viability for each Enfuvirtide concentration relative to the no-drug control.
- Determine the CC50 value by plotting the percent viability against the log of the drug concentration.[9]

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